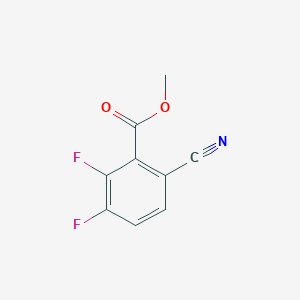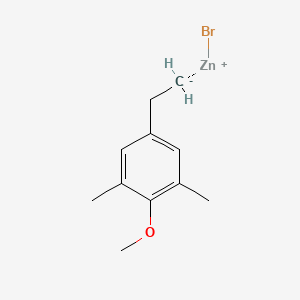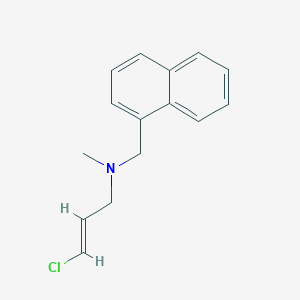
(E)-N-(3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine is an organic compound that belongs to the class of amines This compound features a naphthalene ring, a chloroallyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, allyl chloride, and methylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the amine, facilitating nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine would involve large-scale reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines with different degrees of hydrogenation.
Substitution: The chloroallyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and potential as a bioactive agent.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloroallyl)-N-methyl-N-(phenylmethyl)-amine
- N-(3-Chloroallyl)-N-methyl-N-(naphthylmethyl)-amine
Uniqueness
(E)-N-(3-Chloroallyl)-N-methyl-N-(naphthalene-1-yl-methyl)-amine is unique due to the presence of the naphthalene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
134865-58-0 |
|---|---|
Molecular Formula |
C15H16ClN |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(E)-3-chloro-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H16ClN/c1-17(11-5-10-16)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-10H,11-12H2,1H3/b10-5+ |
InChI Key |
IPIOOPDWWWBYPQ-BJMVGYQFSA-N |
Isomeric SMILES |
CN(C/C=C/Cl)CC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CN(CC=CCl)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


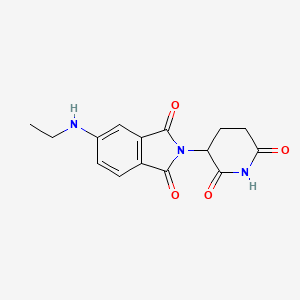
![4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
![2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)

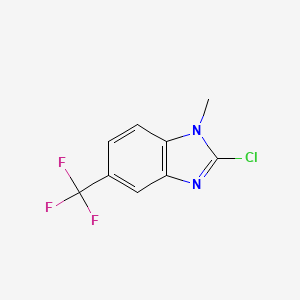
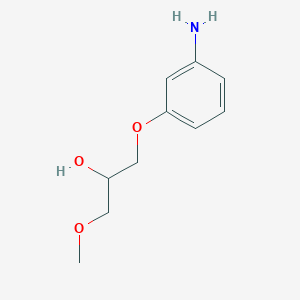
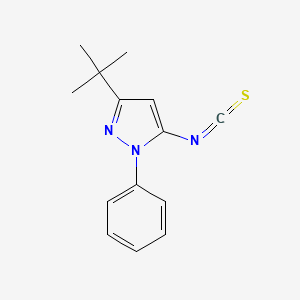
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)
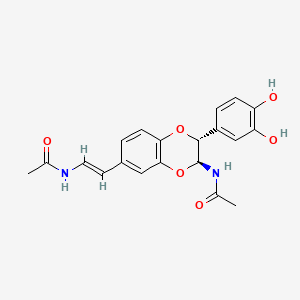


![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)
